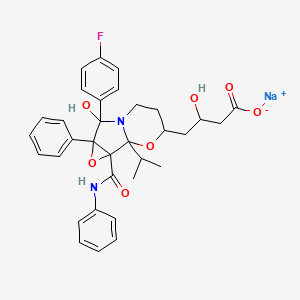

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a chemical compound that is classified as an impurity of Atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. This impurity is often studied to understand the stability, efficacy, and safety of the parent drug, Atorvastatin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity involves multiple steps, including the formation of the cyclic structure and the introduction of the isopropyl group. The reaction typically starts with the precursor molecules of Atorvastatin, which undergo cyclization under controlled conditions. The isopropyl group is then introduced through a substitution reaction, followed by the addition of sodium salt to form the final compound .

Industrial Production Methods: Industrial production of this impurity follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is used in various scientific research applications, including:

Chemistry: Studying the stability and degradation pathways of Atorvastatin.

Biology: Investigating the biological activity and potential toxicity of impurities in pharmaceuticals.

Medicine: Ensuring the safety and efficacy of Atorvastatin by understanding its impurities.

Industry: Quality control and regulatory compliance in the production of Atorvastatin

Mécanisme D'action

The mechanism of action of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is closely related to that of Atorvastatin. It involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparaison Avec Des Composés Similaires

- Atorvastatin Cyclic 6-Hydroxy Impurity

- Atorvastatin Epoxy Pyrrolooxazin Analog

- Atorvastatin FXA Impurity Sodium Salt

Comparison: Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is unique due to its specific cyclic structure and the presence of the isopropyl group. This structural difference can influence its chemical reactivity, stability, and biological activity compared to other similar impurities. For instance, the cyclic structure may confer greater stability, while the isopropyl group can affect its solubility and interaction with biological targets .

Activité Biologique

Atorvastatin cyclic sodium salt (isopropyl) impurity, a degradation product of atorvastatin, has garnered attention due to its potential implications in pharmacology and toxicology. This article examines its biological activity, synthesis, characterization, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

- Chemical Name : this compound

- CAS Number : 873950-17-5

- Molecular Formula : C33H34F N2O7·Na

- Molecular Weight : 612.62 g/mol

- Solubility : Soluble in methanol

- Melting Point : >150 °C (dec.)

Synthesis and Formation

This compound is formed during the photodegradation of atorvastatin. The synthesis process involves several steps, including hydrolysis and the removal of other impurities. Research indicates that this impurity can arise in the presence of light and moisture, affecting the stability and efficacy of atorvastatin formulations .

Biological Activity

The biological activity of this compound is primarily linked to its role as a degradation product. While atorvastatin itself is a potent HMG-CoA reductase inhibitor used for lowering cholesterol levels, the implications of its impurities are critical for understanding safety and efficacy profiles:

- Enzymatic Activity : Preliminary studies suggest that the impurity may exhibit altered enzymatic activity compared to atorvastatin, potentially influencing its pharmacodynamics .

- Toxicological Effects : Toxicological assessments indicate that impurities like this can lead to unexpected side effects or reduced therapeutic effects. In animal studies, high doses have shown adverse effects similar to those seen with statin use .

Case Studies

-

Stability Studies :

A study conducted on atorvastatin formulations revealed that exposure to light significantly increased the levels of related impurities, including the cyclic sodium salt (isopropyl) impurity. Over a period of six months under various storage conditions, impurities were monitored and showed a notable increase, raising concerns about long-term stability . -

Degradation Pathways :

Research utilizing high-pressure liquid chromatography (HPLC) identified degradation pathways for atorvastatin leading to the formation of this impurity. The study quantified the impurity levels in forced degradation conditions, highlighting its formation under oxidative stress . -

Impurity Analysis :

A comprehensive analysis using mass spectrometry demonstrated that co-elution with other compounds complicates the quantification of atorvastatin impurities. This highlights the importance of accurate detection methods in ensuring drug safety and efficacy .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 873950-17-5 |

| Molecular Formula | C33H34F N2O7·Na |

| Molecular Weight | 612.62 g/mol |

| Solubility | Methanol |

| Melting Point | >150 °C (dec.) |

| Study Type | Findings |

|---|---|

| Stability Study | Increased impurities over time under light exposure |

| Toxicological Assessment | Adverse effects at high doses similar to statins |

| Degradation Pathway Analysis | Identified pathways leading to impurity formation |

Propriétés

IUPAC Name |

sodium;4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7.Na/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLRXFXFFHQDSQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)[O-])O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.